molecular formula C23H36N6O7 · 3CF3COOH B1164674 Trimethoprim-PEG-amine (trifluoroacetate salt)

Trimethoprim-PEG-amine (trifluoroacetate salt)

Cat. No.: B1164674
M. Wt: 850.6
InChI Key: MVIXUVNYEFTCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethoprim is an antibiotic that inhibits dihydrofolate reductase (DHFR) and shows selectivity for bacterial DHFR over mammalian DHFR (IC50s = 5 and 30,000 nM, respectively). Commonly used in combination with sulfamethoxazole to minimize acquired resistance, trimethoprim has long been used against urinary tract infections. Trimethoprim-PEG-amine is a conjugated form of trimethoprim linked with polyethylene glycol (PEG) amine. The addition of PEG to drugs can provide greater solubility, longer duration of exposure, and the potential to overcome resistance associated with the drug.

Scientific Research Applications

  • Antibacterial Properties and Synergistic Action with Sulphonamides Trimethoprim, a significant component of Trimethoprim-PEG-amine (trifluoroacetate salt), shows potent antibacterial properties, particularly when combined with sulphonamides. This synergistic action enhances its effectiveness against a wide range of bacteria, making it a key subject of study in the field of infectious diseases and antibiotic resistance (Darrell, Garrod, & Waterworth, 1968).

  • Improving Solubility and Drug Delivery Studies have focused on improving the solubility and delivery of Trimethoprim by forming novel salts, such as those with amino acids. These efforts aim to enhance the drug’s bioavailability, a crucial aspect in the development of more effective therapeutic agents (Elshaer, Hanson, Worthington, Lambert, & Mohammed, 2012).

  • Molecular Structure and Interaction Analysis Research on the molecular structure of Trimethoprim-PEG-amine (trifluoroacetate salt) reveals insights into its hydrogen-bonding patterns and interaction with other molecules. Understanding these interactions is vital for drug design and the development of more effective pharmaceutical compounds (Francis, Muthiah, Bocelli, & Righi, 2002).

  • Metabolic Cascade Effects in Bacterial Cells The action of Trimethoprim extends beyond its primary target, affecting other critical enzymes in bacterial metabolism. Such findings are crucial for understanding the comprehensive impact of this drug on bacterial cells and for developing strategies to counteract resistance (Kwon, Lu, Melamud, Khanam, Bognar, & Rabinowitz, 2008).

  • Applications in Nanotechnology and Targeted Drug Delivery Research on poly(ethylene glycol) silane, related to PEG in Trimethoprim-PEG-amine, demonstrates its utility in biomedical applications like magnetic resonance imaging (MRI) and controlled drug delivery. This highlights the versatility of PEG-based compounds in various medical fields (Kohler, Fryxell, & Zhang, 2004).

Properties

Molecular Formula

C23H36N6O7 · 3CF3COOH

Molecular Weight

850.6

InChI

InChI=1S/C23H36N6O7.3C2HF3O2/c1-31-18-12-16(11-17-14-20(25)29-23(26)28-17)13-19(32-2)22(18)36-15-21(30)27-4-6-34-8-10-35-9-7-33-5-3-24;3*3-2(4,5)1(6)7/h12-14H,3-11,15,24H2,1-2H3,(H,27,30)(H4,25,26,28,29);3*(H,6,7)

InChI Key

MVIXUVNYEFTCGL-UHFFFAOYSA-N

SMILES

COC1=C(OCC(NCCOCCOCCOCCN)=O)C(OC)=CC(CC2=CC(N)=NC(N)=N2)=C1.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F

Synonyms

N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-2-(4-((2,6-diaminopyrimidin-4-yl)methyl)-2,6-dimethoxyphenoxy)acetamide tris(2,2,2-trifluoroacetate)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethoprim-PEG-amine (trifluoroacetate salt)
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Reactant of Route 6
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